1-(3-Pyridyl-d4)-1,4-butanediol
Description
1-(3-Pyridyl-d4)-1,4-butanediol is a deuterated analog of 1-(3-pyridinyl)-1,4-butanediol, a metabolite identified in human urine as a biomarker for secondhand smoke (SHS) exposure . Its structure includes a pyridyl group substituted at the 3-position of the benzene ring and a deuterated butanediol chain. This compound is metabolically linked to 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanol (NNAL), a potent tobacco-specific carcinogen, and serves as a downstream metabolite in the NNAL pathway . The deuterated form (d4) is often utilized in analytical research, such as mass spectrometry, as an internal standard to enhance detection accuracy and specificity in biomarker studies .
Properties
Molecular Formula |
C₉H₉D₄NO₂ |
|---|---|
Molecular Weight |
171.23 |
Synonyms |
4-Hydroxy-4-(3-pyridyl-d4)-butan-1-ol; 4-Hydroxy-4-(3-pyridyl-d4-butanol |
Origin of Product |
United States |
Comparison with Similar Compounds
1,4-Butanediol and Derivatives
- 1,4-Butanediol (BDO): A precursor to gamma-hydroxybutyric acid (GHB), a central nervous system depressant.
- Bio-based vs. Petrochemical 1,4-Butanediol : Studies show minimal structural differences between bio-based and petrochemical-derived BDO in polyurethane synthesis, with comparable FTIR spectra and mechanical properties . However, 1-(3-pyridyl-d4)-1,4-butanediol’s pyridyl group introduces distinct metabolic and analytical applications unrelated to polymer science.
- 2,3-Butanediol : A structural isomer with lower adsorption capacity in porous materials compared to 1,4-butanediol, highlighting the role of hydroxyl group positioning in molecular interactions .
Tobacco Exposure Biomarkers
- NNAL: A tobacco-specific nitrosamine with a long half-life (10–16 days), making it a superior biomarker for chronic smoke exposure compared to cotinine (16-hour half-life).
- Cotinine : The primary metabolite of nicotine, widely used for short-term exposure assessment. While cotinine is sensitive to recent exposure, this compound may extend detection windows when combined with NNAL .
Deuterated Compounds in Research
- D4-Labeled Standards: Deuterated analogs like D4-Diol are critical in untargeted metabolomics for quantifying endogenous metabolites without isotopic interference. For example, D4-HPB (deuterated 4-hydroxy-1-(3-pyridyl)-1-butanone) is used alongside D4-Diol to trace tobacco-specific metabolic pathways .
Functional and Metabolic Comparisons
Metabolic Pathways
- Its deuterated form aids in distinguishing exogenous exposure from endogenous background in urine .
- 1,4-Butanediol to GHB: Rapidly metabolized to GHB, which acts on GABA receptors.
Adsorption and Binding Properties
- Selectivity in Porous Materials: 1,4-Butanediol exhibits higher adsorption than 2,3-butanediol in pillar[5]arene-based materials due to optimal chain length and hydroxyl positioning .
Data Tables
Table 1: Key Properties of this compound and Comparators
| Compound | Role/Application | Half-Life (if applicable) | Key Metabolic Pathway |
|---|---|---|---|
| This compound | SHS biomarker (supplementary to NNAL) | N/A | Downstream NNAL metabolite |
| NNAL | Tobacco-specific carcinogen | 10–16 days | Detoxified via glucuronidation |
| 1,4-Butanediol | GHB precursor, industrial chemical | Minutes–hours (via GHB) | Converted to GHB via ADH |
| Cotinine | Short-term nicotine exposure marker | 16 hours | Hepatic oxidation |
Table 2: Structural and Functional Contrasts
| Feature | This compound | 1,4-Butanediol | NNAL |
|---|---|---|---|
| Primary Use | Biomarker for SHS exposure | GHB precursor | Carcinogen |
| Deuterated Form Utility | Internal standard in analytics | Rare | Not applicable |
| Toxicity Profile | Low (biomarker role) | High (GHB-related) | High (carcinogenic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
